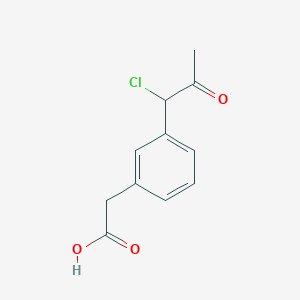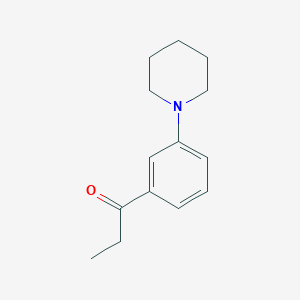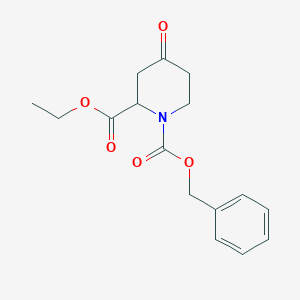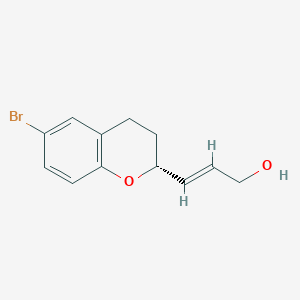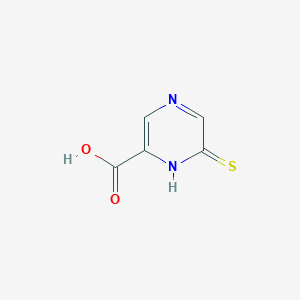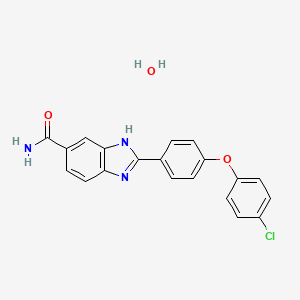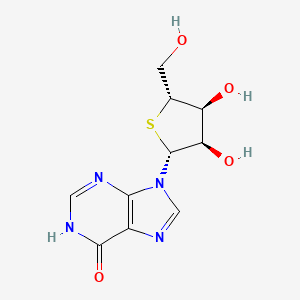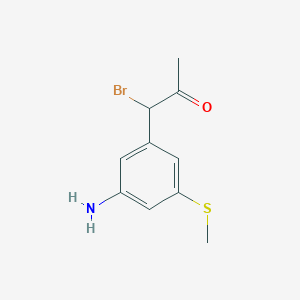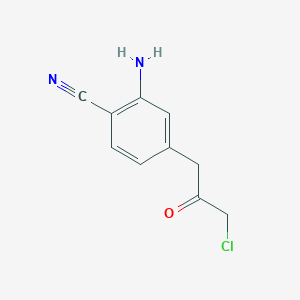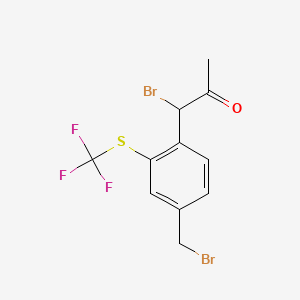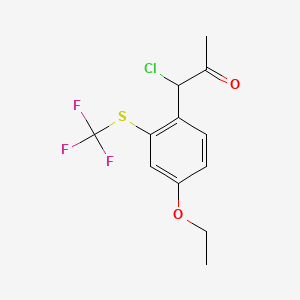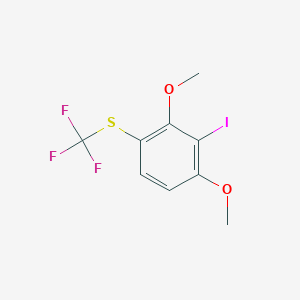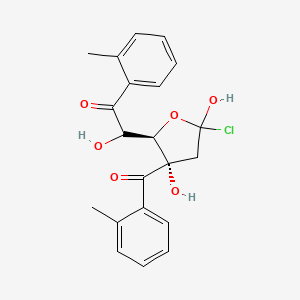![molecular formula C42H66O16 B14045868 (2R,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14045868.png)
(2R,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Esculentoside A is a saponin compound isolated from the roots of the plant Phytolacca esculenta. It is known for its various biological activities, including anti-inflammatory, anti-cancer, and immune-modulating effects . The chemical structure of Esculentoside A is characterized by a triterpenoid backbone with sugar moieties attached, making it a glycoside.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Esculentoside A typically involves extraction from the roots of Phytolacca esculenta. The roots are dried, powdered, and subjected to solvent extraction using methanol or ethanol. The extract is then purified using chromatographic techniques to isolate Esculentoside A .
Industrial Production Methods
Industrial production of Esculentoside A follows similar extraction and purification processes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other advanced purification methods ensures the high purity of the compound .
化学反応の分析
Types of Reactions
Esculentoside A undergoes various chemical reactions, including:
Oxidation: Esculentoside A can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triterpenoid backbone.
Substitution: Substitution reactions can occur at the sugar moieties or the triterpenoid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of Esculentoside A, and substituted glycosides .
科学的研究の応用
Esculentoside A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycoside chemistry and triterpenoid synthesis.
Medicine: It has shown potential in treating inflammatory diseases, liver injury, and certain types of cancer
Industry: Esculentoside A is explored for its potential use in developing anti-inflammatory and anti-cancer drugs
作用機序
Esculentoside A exerts its effects through various molecular targets and pathways:
Anti-inflammatory Effects: It inhibits the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, reducing the production of pro-inflammatory cytokines
Anti-oxidative Stress: It reduces oxidative stress by upregulating antioxidant enzymes and downregulating reactive oxygen species (ROS) production.
類似化合物との比較
Esculentoside A is compared with other similar compounds, such as:
Esculentoside B: Another saponin from Phytolacca esculenta with similar anti-inflammatory properties.
Esculentoside H: Known for its cytotoxic activity against cancer cells.
Jaligonic Acid: A triterpenoid with anti-inflammatory and antimicrobial activities.
Esculentoside A is unique due to its specific molecular structure and the combination of biological activities it exhibits, making it a valuable compound for various scientific and medical applications.
特性
分子式 |
C42H66O16 |
|---|---|
分子量 |
827.0 g/mol |
IUPAC名 |
(2R,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C42H66O16/c1-37(36(53)54-6)11-13-42(35(51)52)14-12-40(4)20(21(42)15-37)7-8-26-38(2)16-22(45)32(39(3,19-44)25(38)9-10-41(26,40)5)58-33-30(49)28(47)24(18-55-33)57-34-31(50)29(48)27(46)23(17-43)56-34/h7,21-34,43-50H,8-19H2,1-6H3,(H,51,52)/t21-,22-,23+,24+,25+,26+,27+,28-,29-,30+,31+,32-,33-,34-,37+,38-,39-,40+,41+,42-/m0/s1 |
InChIキー |
ZMXKPCHQLHYTHY-OASSVJKSSA-N |
異性体SMILES |
C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)OC |
正規SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


